Funalenone
Overview
Description
Funalenone is a phenalenone compound originally isolated from the fungus Aspergillus niger. It is known for its diverse biological activities, including inhibition of HIV-1 integrase and matrix metalloproteinase-1 (MMP-1). The molecular formula of this compound is C15H12O6, and it has a molecular weight of 288.3 g/mol .
Biochemical Analysis
Biochemical Properties
Funalenone interacts with several enzymes and proteins. It inhibits HIV-1 integrase with an IC50 value of 10 μM . It also inhibits type I collagenase (MMP-1) activity by 50% at a concentration of 170 μM . It shows less inhibition against 72kDa and 92kDa type IV collagenase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It also inhibits Staphylococcus aureus with an MIC of 64 μg/mL .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase, a key enzyme in the HIV replication cycle . It also inhibits collagenase, an enzyme that degrades collagen, a key structural component of the extracellular matrix .
Temporal Effects in Laboratory Settings
It has been shown to inhibit collagenase and HIV-1 integrase effectively, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as HIV-1 integrase and collagenase
Transport and Distribution
It is known to interact with HIV-1 integrase and collagenase
Preparation Methods
Synthetic Routes and Reaction Conditions: Funalenone can be synthesized through a series of organic reactions starting from simple aromatic compounds. The synthesis involves multiple steps, including hydroxylation, methylation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Aspergillus niger. The fungus is cultured in a nutrient-rich medium, and this compound is extracted from the mycelium using solvent extraction methods. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Funalenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives of this compound .
Scientific Research Applications
Funalenone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of phenalenone chemistry and its derivatives.
Biology: It is studied for its inhibitory effects on enzymes such as HIV-1 integrase and matrix metalloproteinase-1 (MMP-1).
Medicine: this compound’s potential as an antiviral and anticancer agent is being explored due to its ability to inhibit key enzymes involved in disease progression.
Mechanism of Action
Funalenone exerts its effects by inhibiting specific enzymes. For example, it inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome. Similarly, it inhibits matrix metalloproteinase-1 (MMP-1) by interacting with the enzyme’s catalytic domain, thereby blocking its activity. These interactions disrupt critical biological pathways, leading to the compound’s antiviral and anticancer properties .
Comparison with Similar Compounds
Atrovenetinone: Another phenalenone compound with similar inhibitory effects on HIV-1 integrase.
Isochromophilones: Compounds that also inhibit HIV-1 integrase but differ in their chemical structure and selectivity.
Chloropeptins: Microbial metabolites with anti-HIV activity, targeting different stages of the viral replication cycle.
Uniqueness of Funalenone: this compound is unique due to its selective inhibition of matrix metalloproteinase-1 (MMP-1) over other matrix metalloproteinases and its relatively low cytotoxicity to mammalian cells. This selectivity and low toxicity make this compound a promising candidate for therapeutic development .
Properties
IUPAC Name |
4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEJVMYQRYQFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438324 | |
Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259728-61-5 | |
Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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